molecular formula C26H28N4O2 B368564 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide CAS No. 942863-36-7

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide

Numéro de catalogue: B368564
Numéro CAS: 942863-36-7
Poids moléculaire: 428.5g/mol
Clé InChI: FDLWVFRUZDMWAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide (CAS 942863-36-7) is a complex organic compound with a molecular formula of C26H28N4O2 and a molecular weight of 428.53 g/mol . This research chemical features a benzodiazole moiety combined with a pyrrolidinone structure, a configuration known to confer distinct chemical and biological properties that are valuable for scientific investigation . The compound is supplied with a purity of 90% or higher . In research settings, this compound is explored as a building block for the synthesis of more complex molecules and materials . Its potential bioactivity is also under investigation; compounds with similar structural cores have been studied for their potential as biochemical probes or inhibitors in various biological pathways, including antimicrobial and anticancer activities . The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes and receptors, thereby modulating critical biological pathways . Detailed studies, including docking and molecular dynamics simulations, can be employed to further elucidate these interactions . The synthetic routes for this compound typically involve multi-step organic reactions, which may employ strong bases and organic solvents, with purification achieved through techniques like recrystallization and chromatography . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Propriétés

IUPAC Name

2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-4-14-28(15-5-2)25(32)18-30-23-9-7-6-8-22(23)27-26(30)20-16-24(31)29(17-20)21-12-10-19(3)11-13-21/h4-13,20H,1-2,14-18H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLWVFRUZDMWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide (CAS: 955350-47-7) is a complex organic molecule characterized by a unique structural arrangement that includes a benzodiazole moiety, a pyrrolidinone ring, and a bis(prop-2-en-1-yl)acetamide side chain. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC26H32N4O2
Molecular Weight432.6 g/mol
IUPAC Name2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide
CAS Number955350-47-7

The biological activity of this compound is hypothesized to involve several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways related to inflammation and cancer progression.

Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular responses.

Signal Transduction Pathways : The compound could alter cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, and immune response.

Anti-inflammatory Activity

Research indicates that derivatives of benzodiazole compounds often exhibit anti-inflammatory properties. The incorporation of the pyrrolidinone structure in this compound may enhance its ability to modulate inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Properties

The structural features of this compound suggest it may possess anticancer activity. Compounds with benzodiazole and pyrrolidinone moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

A study on related compounds demonstrated that modifications on the benzodiazole ring significantly influenced cytotoxicity against various cancer cell lines, indicating that the specific substituents on the compound can enhance or diminish its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrrolidine Derivatives : Research found that pyrrolidine derivatives exhibited significant anti-inflammatory effects by inhibiting COX enzymes. This suggests that the presence of the pyrrolidinone ring in our compound could confer similar properties .
  • Benzodiazole Compounds in Cancer Therapy : A comparative study on benzodiazole derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cells. The presence of electron-donating groups was associated with enhanced activity, which may apply to our compound as well.
  • Mechanistic Insights : Investigations into the mechanism of action for related compounds indicated that they may interact with multiple targets within cancer cells, leading to synergistic effects when combined with conventional therapies .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The target compound shares structural homology with benzimidazole derivatives reported in , differing primarily in substituent groups. Key comparisons are outlined below:

Structural Variations

  • Phenyl Substituent Position: The target compound bears a 4-methylphenyl group on the pyrrolidinone ring, whereas analogs (e.g., compounds 12, 13, 14) feature a 3-methylphenyl substituent.
  • Acetamide Functionalization: The N,N-bis(allyl) group in the target compound contrasts with hydrazide (compound 12), pyrazole (compound 13), and dimethylpyrrole (compound 14) substituents.

Physicochemical Properties

The table below compares physical properties of the target compound with structurally related analogs from :

Compound ID Substituents (Phenyl Position / Acetamide Group) Yield (%) Melting Point (°C) Molecular Weight Key Spectral Data
Target Compound 4-methylphenyl / N,N-bis(allyl) Not reported Not reported ~494 (calculated) $^1$H NMR: Allyl protons (δ 5.1–5.3 ppm), benzimidazole aromatic protons (δ 7.2–8.1 ppm) inferred
Compound 12 3-methylphenyl / Hydrazide 65 194–195 418 MS (25 V): m/z 418; IR: C=O stretch (1680 cm$^{-1}$)
Compound 13 3-methylphenyl / Pyrazole 53 138–139 467 (calculated) $^1$H NMR: Pyrazole protons (δ 2.2–2.4 ppm)
Compound 14 3-methylphenyl / Dimethylpyrrole 67 204 (dec) 442 $^13$C NMR: Carbonyl signal (δ 170 ppm)
  • Molecular Weight : The target compound’s higher molecular weight (~494 vs. 418–442 in analogs) reflects the allyl groups’ contribution, which could enhance lipophilicity.

Spectroscopic and Analytical Insights

  • NMR : Allyl protons in the target compound are expected to exhibit characteristic splitting patterns (e.g., doublets at δ 5.1–5.3 ppm), distinct from the hydrazide NH signals (δ 9–10 ppm) in compound 12 or pyrazole CH$_3$ groups (δ 2.2–2.4 ppm) in compound 13 .
  • Mass Spectrometry : A molecular ion peak at m/z ~494 is anticipated, with fragmentation patterns highlighting the loss of allyl groups (e.g., m/z 494 → 456 [M – C$3$H$5$]).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.